molecular formula C13H18ClNO B1427342 4-[(3-Methoxyphenyl)methylidene]piperidine hydrochloride CAS No. 584555-69-1

4-[(3-Methoxyphenyl)methylidene]piperidine hydrochloride

Cat. No.: B1427342
CAS No.: 584555-69-1
M. Wt: 239.74 g/mol
InChI Key: NSIDFUFKCYWGPX-UHFFFAOYSA-N
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Description

4-[(3-Methoxyphenyl)methylidene]piperidine hydrochloride is a chemical compound with the molecular formula C12H18ClNO It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a methoxyphenyl group attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Methoxyphenyl)methylidene]piperidine hydrochloride typically involves the reaction of 3-methoxybenzaldehyde with piperidine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Methoxyphenyl)methylidene]piperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The double bond in the piperidine ring can be reduced to form a saturated piperidine derivative.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method for reducing the double bond.

    Substitution: Nucleophilic substitution reactions often use reagents such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).

Major Products Formed

    Oxidation: Formation of 3-methoxybenzoic acid or 3-methoxybenzaldehyde.

    Reduction: Formation of 4-[(3-Methoxyphenyl)methyl]piperidine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(3-Methoxyphenyl)methylidene]piperidine hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a building block for various industrial applications.

Mechanism of Action

The mechanism of action of 4-[(3-Methoxyphenyl)methylidene]piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Methoxyphenyl)piperidine hydrochloride
  • 4-(3-Methoxyphenyl)methylpiperidine hydrochloride
  • 4-(3-Methoxyphenyl)ethylpiperidine hydrochloride

Uniqueness

4-[(3-Methoxyphenyl)methylidene]piperidine hydrochloride is unique due to the presence of the methoxyphenyl group and the double bond in the piperidine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-[(3-methoxyphenyl)methylidene]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO.ClH/c1-15-13-4-2-3-12(10-13)9-11-5-7-14-8-6-11;/h2-4,9-10,14H,5-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSIDFUFKCYWGPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=C2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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